molecular formula C15H14N2O4 B8756857 N-[2-Methoxy-5-nitrophenyl]-phenylacetamide

N-[2-Methoxy-5-nitrophenyl]-phenylacetamide

Cat. No.: B8756857
M. Wt: 286.28 g/mol
InChI Key: AMJWNTFVVKZCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Methoxy-5-nitrophenyl]-phenylacetamide is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide

InChI

InChI=1S/C15H14N2O4/c1-21-14-8-7-12(17(19)20)10-13(14)16-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,18)

InChI Key

AMJWNTFVVKZCGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2-methoxy-5-nitroaniline (4.86 g, 0.029 mole) and triethylamine (5.2 ml, 0.037 mole) in dichloromethane (150 ml) at 0° C. was treated with phenylacetyl chloride (5.0 ml, 0.037 mole). The mixture was stirred for 0.5 h, then treated with water (20 ml), stirred for a further 20 mins., then basified with Na2CO3 and extracted with dichloromethane. The extract was washed with dil. HCl acid/brine, then dried (Na2SO4) and concentrated in vacuo to afford the title compound as a brown solid (9.0 g, 100%).
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.